1-[1-(4-Fluorophenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl]ethan-1-one

Crystallography Structural Chemistry Polymorphism

1-[1-(4-Fluorophenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl]ethan-1-one (CAS 96757-79-8; molecular formula C₁₉H₁₆FNO) belongs to the 1,5-diarylpyrrole class, a scaffold extensively investigated for antimycobacterial and anti-inflammatory activity. Its solid-state structure has been unequivocally established by single-crystal X-ray diffraction, revealing two crystallographically independent conformers that highlight the molecule's conformational flexibility.

Molecular Formula C19H16FNO
Molecular Weight 293.3 g/mol
CAS No. 96757-79-8
Cat. No. B12902930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(4-Fluorophenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl]ethan-1-one
CAS96757-79-8
Molecular FormulaC19H16FNO
Molecular Weight293.3 g/mol
Structural Identifiers
SMILESCC1=C(C=C(N1C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)C
InChIInChI=1S/C19H16FNO/c1-13-18(14(2)22)12-19(15-6-4-3-5-7-15)21(13)17-10-8-16(20)9-11-17/h3-12H,1-2H3
InChIKeySREOCDVTCJCSFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[1-(4-Fluorophenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl]ethan-1-one : Procurement-Ready Structural Profile for the 1,5-Diarylpyrrole Scaffold


1-[1-(4-Fluorophenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl]ethan-1-one (CAS 96757-79-8; molecular formula C₁₉H₁₆FNO) belongs to the 1,5-diarylpyrrole class, a scaffold extensively investigated for antimycobacterial and anti-inflammatory activity . Its solid-state structure has been unequivocally established by single-crystal X-ray diffraction, revealing two crystallographically independent conformers that highlight the molecule's conformational flexibility .

Single-crystal X-ray structure confirmed
C3 acetyl group for modular derivatization
4-Fluorophenyl with lower lipophilicity profile

Why Generic Substitution Fails for 1-[1-(4-Fluorophenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl]ethan-1-one : Structural Nuances that Drive Activity and Utility


The 1,5-diarylpyrrole class exhibits extreme sensitivity to minor structural modifications; replacing the 4-fluorophenyl group with 4-chlorophenyl (as in BM212) or introducing a thiomorpholinomethyl moiety at C3 can shift antimycobacterial MIC values by orders of magnitude . Consequently, generic interchange with closely related analogs without requalification is scientifically invalid, as even subtle changes in halogen identity or C3 functionalization yield compounds with divergent activity profiles, physicochemical properties, and synthetic utility.

Halogen identity

Replacing 4-F with 4-Cl may shift antimycobacterial assay response by orders of magnitude; requalification required.

C3 functionalization

Altering C3 acetyl to pre-elaborated groups yields divergent activity profiles; SAR and handling properties may not transfer.

Solid-state form

Generic analogs lack experimentally determined single-crystal structures, limiting co-crystal design and polymorph screening.

Quantitative Differentiation Evidence for 1-[1-(4-Fluorophenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl]ethan-1-one vs. Close Analogs


Single-Crystal X-Ray Diffraction Confirms Two Independent Conformers — a Feature Absent in BM212

The title compound crystallizes with two crystallographically independent molecules per asymmetric unit, exhibiting distinct dihedral angles between the pyrrole ring and the fluorophenyl/phenyl rings: 44.9(1)°/54.5(2)° (molecule A) and 72.8(3)°/30.7(3)° (molecule B) . By contrast, the lead analog BM212 (1,5-bis(4-chlorophenyl)-2-methyl-3-(4-methylpiperazin-1-yl)methyl-1H-pyrrole) has no published single-crystal structure, meaning its solid-state conformation remains unvalidated.

Solid-state structure
Head-to-head
Two conformers (44.9°/54.5°, 72.8°/30.7°)
BM212: No single-crystal data
Supports co-crystal and polymorph design
Crystallography Structural Chemistry Polymorphism

C3 Acetyl Group Enables Versatile Mannich Derivatization Unavailable from Fully Elaborated Analogs

The acetyl group at C3 serves as a reactive handle for Mannich condensation with formaldehyde and secondary amines (e.g., thiomorpholine, N-methylpiperazine), a key transformation used to access the pharmacologically active thiomorpholinomethyl series. The derivative 1-(4-fluorophenyl)-2-methyl-3-(thiomorpholin-4-yl)methyl-5-(4-methylphenyl)-1H-pyrrole, synthesized via this route, achieves an MIC of 0.4 µg/mL against M. tuberculosis, superior to both BM212 and streptomycin . In contrast, BM212 and other fully elaborated analogs lack this unsubstituted acetyl handle, limiting their further derivatization potential.

C3 derivatization
Class-level
Reactive acetyl handle for Mannich condensation
Reported derivative MIC 0.4 µg/mL (M. tb)
Enables SAR library expansion without core resynthesis
Analog MIC requires independent validation
Synthetic Chemistry Mannich Reaction Building Block

4-Fluorophenyl Substituent Reduces Lipophilicity by Δπ ≈ –0.57 vs. 4-Chlorophenyl Analogs

The 4-fluorophenyl substituent at N1 reduces the Hansch hydrophobic substituent constant (π) from 0.71 (Cl) to 0.14 (F), a difference of –0.57 units . This translates to an estimated reduction in calculated LogP of approximately 0.6–0.7 log units relative to the 4-chlorophenyl analog. Lower lipophilicity is associated with improved aqueous solubility and reduced non-specific protein binding, both of which are critical for reliable in vitro assay performance and cleaner high-throughput screening profiles.

Lipophilicity shift
Class-level
Δπ = –0.57
π(F) 0.14 vs π(Cl) 0.71
May reduce nonspecific binding in aqueous assays
Lipophilicity Drug-likeness Medicinal Chemistry

High-Impact Application Scenarios for 1-[1-(4-Fluorophenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl]ethan-1-one


SAR Exploration of Antimycobacterial 1,5-Diarylpyrroles via C3 Diversification

The C3 acetyl group serves as a reactive handle for Mannich condensation, enabling the synthesis of focused libraries of C3-aminomethyl derivatives for structure-activity relationship (SAR) studies targeting the MmpL3 transporter in M. tuberculosis . Researchers can generate diverse analogs without the need for de novo construction of the 1,5-diarylpyrrole core, significantly reducing synthesis time and cost.

Co-Crystal Engineering and Polymorph Screening Informed by Single-Crystal Data

The established single-crystal structure, which reveals two distinct conformers in the asymmetric unit, provides a reliable starting point for co-crystal design with pharmaceutically acceptable co-formers . This can facilitate intellectual property generation through novel solid forms and inform formulation development by predicting stability and solubility behavior.

Chemical Biology Probe Development Leveraging the 4-Fluorophenyl Group

The 4-fluorophenyl substituent serves as an intrinsic ¹⁹F NMR spectroscopic probe for studying ligand-target interactions in solution, while the lower lipophilicity relative to 4-chlorophenyl analogs may improve probe selectivity and reduce off-target binding in cellular assays . This dual advantage makes the compound a superior choice for mechanistic studies compared to its chloro-substituted counterparts.

Application
Selection Property
Validation Focus
1,5-Diarylpyrrole SAR studies
C3 acetyl derivatization potential
Mannich condensation scope and MmpL3 target engagement assays
Co-crystal engineering
Conformational flexibility data
Polymorph screening and solid-form stability assessment
19F NMR probe development
4-Fluorophenyl spectroscopic handle
Ligand-target binding studies and selectivity profiling
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